2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid
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Description
The study of benzoic acid derivatives, including those with complex substituents, is crucial in understanding their molecular structures, synthesis pathways, and properties. These compounds are of significant interest due to their varied applications in material science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
Synthesis pathways for benzoic acid derivatives often involve condensation reactions, such as those reported by Kudyakova et al. (2009), where ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates were condensed with 2-aminobenzoic acid to produce new O,N,O-tridentate ligands (Kudyakova et al., 2009).
Molecular Structure Analysis
Molecular structures of benzoic acid and its derivatives have been determined using techniques like electron diffraction, as shown by Aarset et al. (2006), providing detailed insights into conformers and the effects of internal hydrogen bonding (Aarset et al., 2006).
Chemical Reactions and Properties
Complexing abilities and reactions with metals to form complexes are key characteristics of some benzoic acid derivatives. For instance, reactions of 2-hydroxy-benzoic acid derivatives with Ru(II) were explored by Chitrapriya et al. (2011), highlighting their DNA binding capabilities and suggesting potential biomedical applications (Chitrapriya et al., 2011).
Physical Properties Analysis
The physical properties, such as crystal structure and non-covalent interactions of benzoic acid derivatives, significantly influence their chemical behavior and application potential. Asegbeloyin et al. (2019) discussed the crystal structure and molecular docking studies of certain benzoic acid derivatives, revealing their antibiotic potency (Asegbeloyin et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical groups and potential for forming various derivatives, are critical. The work by Chen et al. (2002) on the synthesis of 2-(N-phenylamino)benzoic acids illustrates the exploration of new synthetic methods and the impact of different experimental conditions on the reaction outcome (Chen et al., 2002).
Scientific Research Applications
Palladium-Catalyzed Carboxylation
A novel protocol for the direct insertion of carbon dioxide into aryl halides using palladium catalysis offers a less toxic alternative for the synthesis of benzoic acids, including derivatives similar to the compound . This method is notable for its mild conditions and tolerance of a wide range of functional groups (A. Correa, R. Martín, 2009).
Benzoic Acid in Foods and Additives
Benzoic acid derivatives are widespread in foods and as additives, serving as antibacterial and antifungal preservatives. This review highlights their occurrence, uses, exposure, and controversy surrounding their effects, which indirectly touches upon the broader applications and considerations of benzoic acid derivatives in consumer products (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).
Regioselective Synthesis of Benzothiophenes
The synthesis of benzothiophenes, which shares structural similarities with the compound , highlights the potential of utilizing specific derivatives for efficient molecule construction. This research demonstrates a method for C3-functionalized benzothiophenes, suggesting applications in medicinal chemistry (Harry J. Shrives et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, indicating the potential industrial applications of similar compounds for protecting metals against corrosion (Zhiyong Hu et al., 2016).
Biodegradation of Dibenzothiophene
Investigation into the biodegradation of dibenzothiophene via the Kodama pathway identified benzothiophene derivatives as intermediates. This study suggests the environmental and biotechnological relevance of similar compounds in the degradation of pollutants (D. Bressler, P. Fedorak, 2001).
properties
IUPAC Name |
2-[(E)-(benzylcarbamothioylhydrazinylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(21)14-9-5-4-8-13(14)11-18-19-16(22)17-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)(H2,17,19,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQYMTQAOQXQMR-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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